3-allyl-N-(4-fluorophenyl)-4-methoxybenzamide
Overview
Description
3-allyl-N-(4-fluorophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H16FNO2 and its molecular weight is 285.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.11650692 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Catalytic Applications
An effective Rh(III)-catalyzed stepwise ortho allylation of N-methoxybenzamides with polysubstituted allenes is demonstrated in a study by Zeng, Fu, and Ma (2012). This process involves C-H functionalization and is conducted under mild conditions, showing compatibility with ambient air and moisture. The study highlights the potential for highly efficient axial chirality transfer, resulting in optically active lactones (Zeng, Fu, & Ma, 2012).
2. Antibacterial Properties
Haydon et al. (2010) explored the structure-activity relationships of N-methoxybenzamide analogues, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This study underscores the significance of N-methoxybenzamide derivatives in creating effective antibacterial agents (Haydon et al., 2010).
3. Corrosion Inhibition
Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidine derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their findings revealed that these compounds, including derivatives of N-methoxybenzamides, are effective in inhibiting corrosion, demonstrating their utility in industrial applications (Fouda et al., 2020).
4. Neurotransmission Studies
Plenevaux et al. (2000) summarized researches conducted with a specific 5-HT1A antagonist derived from N-methoxybenzamide, used for studying serotonergic neurotransmission with positron emission tomography (PET). This highlights the use of N-methoxybenzamide derivatives in neuroscientific research, particularly in the study of neurotransmitter systems (Plenevaux et al., 2000).
5. Anticancer Research
Alam (2022) conducted a study on eugenol derivatives, including 4-allyl-2-methoxyphenol, for their anticancer activity against breast cancer cells. This research signifies the potential therapeutic applications of N-methoxybenzamide derivatives in oncology, offering promising leads for cancer treatment (Alam, 2022).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-methoxy-3-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-3-4-12-11-13(5-10-16(12)21-2)17(20)19-15-8-6-14(18)7-9-15/h3,5-11H,1,4H2,2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMBJMKYDWGKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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